Argatroban M1 metabolite
CAS No.: 951130-92-0
VCID: VC21336983
Molecular Formula: C23H32N6O5S
Molecular Weight: 504.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Argatroban is a synthetic direct thrombin inhibitor used primarily for the prevention and treatment of thrombosis, particularly in patients with heparin-induced thrombocytopenia . One of its major metabolites, known as Argatroban M1, plays a significant role in its pharmacological profile. This article delves into the characteristics, pharmacodynamics, and clinical relevance of the Argatroban M1 metabolite. Table 1: Pharmacokinetic Parameters of Argatroban and M1 Metabolite
Clinical Relevance and MonitoringIn clinical settings, the monitoring of both argatroban and its M1 metabolite is crucial for understanding the pharmacokinetics and pharmacodynamics, especially in patients with varying hepatic and renal functions . A modified HPLC method has been developed to simultaneously quantify argatroban and M1 in biological fluids, which aids in assessing metabolic turnover and adjusting dosages accordingly . Table 2: Clinical Monitoring of Argatroban and M1
Research Findings and Implications |
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CAS No. | 951130-92-0 | |||||||||||||||||||||||
Product Name | Argatroban M1 metabolite | |||||||||||||||||||||||
Molecular Formula | C23H32N6O5S | |||||||||||||||||||||||
Molecular Weight | 504.6 g/mol | |||||||||||||||||||||||
IUPAC Name | (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |||||||||||||||||||||||
Standard InChI | InChI=1S/C23H32N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1 | |||||||||||||||||||||||
Standard InChIKey | YVJTZYSQJWCWQO-FHLIZLRMSA-N | |||||||||||||||||||||||
Isomeric SMILES | C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C | |||||||||||||||||||||||
SMILES | CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C | |||||||||||||||||||||||
Canonical SMILES | CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C | |||||||||||||||||||||||
Appearance | White Solid | |||||||||||||||||||||||
Melting Point | 200-205 °C | |||||||||||||||||||||||
Purity | > 95% | |||||||||||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||||||||||
Synonyms | (2R,4R)-1-[(2S)-5-[(Aminoiminomethyl)amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid | |||||||||||||||||||||||
PubChem Compound | 10962209 | |||||||||||||||||||||||
Last Modified | Apr 15 2024 |
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